N-(3-Hydroxyphenylacetyl)glycine
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Overview
Description
N-(3-Hydroxyphenylacetyl)glycine: is a chemical compound that belongs to the class of phenylacetyl derivatives It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acetyl group linked to glycine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to yield glycine.
Industrial Production Methods: Industrial production of N-(3-Hydroxyphenylacetyl)glycine typically involves large-scale synthesis using the ammonolysis of chloroacetic acid due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Hydroxyphenylacetyl)glycine can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.
Substitution: The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenylacetyl derivatives.
Scientific Research Applications
N-(3-Hydroxyphenylacetyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenylacetyl)glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to amino acid metabolism and neurotransmitter synthesis
Comparison with Similar Compounds
Phenylacetylglycine: Similar structure but lacks the hydroxy group on the phenyl ring.
3-Hydroxyphenylacetic Acid: Similar structure but lacks the glycine moiety.
N-(4-Hydroxyphenylacetyl)glycine: Similar structure but with the hydroxy group at the para position.
Uniqueness: N-(3-Hydroxyphenylacetyl)glycine is unique due to the presence of both the hydroxy group on the phenyl ring and the glycine moiety, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[[2-(3-hydroxyphenyl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-2-7(4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBGKNQHLRGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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